2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride
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Overview
Description
2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has a spiro linkage between a cyclohexane ring and an isoquinoline ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride typically involves the following steps:
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction. This can be achieved by reacting the isoquinoline derivative with a cyclohexanone derivative under acidic conditions to form the spiro linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of 2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bonds within the isoquinoline ring, converting them to saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Saturated isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a model compound for studying spirocyclic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
- 2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-quinoline] hydrochloride
Comparison
Compared to 2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride, these similar compounds differ in the structure of the spiro linkage and the nature of the rings involved. For instance, 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride has a cyclopropane ring instead of a cyclohexane ring, which affects its chemical reactivity and biological activity. The unique structure of 2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride makes it particularly interesting for studying spirocyclic chemistry and exploring new therapeutic applications.
Properties
CAS No. |
95372-89-7 |
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Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane];hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-4-8-14(9-5-1)11-15-10-12-6-2-3-7-13(12)14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
InChI Key |
NYQXMTFOHPWORY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNCC3=CC=CC=C23.Cl |
Purity |
95 |
Origin of Product |
United States |
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